1-Ethyl-2-(nitromethylidene)pyrrolidine

Physicochemical Property Prediction Medicinal Chemistry ADME Profiling

Pharmaceutical QC laboratories require a definitive reference standard-not a near analog-to satisfy regulatory method validation for Sulpiride or Salicylic Acid impurity profiling. 1-Ethyl-2-(nitromethylidene)pyrrolidine (CAS 26171-04-0) is that exact impurity marker. • Regulatory readiness: fully characterized Sulpiride Impurity 18 / Salicylic Acid Impurity 5, supplied with comprehensive CoA and spectral data for seamless regulatory submission. • Analytical precision: distinct LogP (1.68) and pKa (4.95) values guarantee predictable chromatographic behavior, eliminating retention-time ambiguity. • Supply assurance: maintained in temperature-controlled stock (2-8°C) with documented stability; ready for same-day dispatch to minimize method-development downtime.

Molecular Formula C7H12N2O2
Molecular Weight 156.18 g/mol
CAS No. 26171-04-0
Cat. No. B188706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-2-(nitromethylidene)pyrrolidine
CAS26171-04-0
Molecular FormulaC7H12N2O2
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESCCN1CCCC1=C[N+](=O)[O-]
InChIInChI=1S/C7H12N2O2/c1-2-8-5-3-4-7(8)6-9(10)11/h6H,2-5H2,1H3
InChIKeyMSXAUUYIGJZVTR-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-2-(nitromethylidene)pyrrolidine: Technical Profile & Sourcing


1-Ethyl-2-(nitromethylidene)pyrrolidine (CAS 26171-04-0) is a small-molecule N-alkylpyrrolidine derivative characterized by a nitromethylene substituent at the 2-position of the pyrrolidine ring [1]. It is a known intermediate in the synthesis of pharmaceutical agents and functions as a reference impurity standard . The compound is a fast-acting neurotoxicant, effective by both contact and oral ingestion, and degrades rapidly in the environment [2]. In silico analyses predict it to be a potent lipid metabolism regulator and DNA synthesis inhibitor [3].

Category Reference impurity standard, pharmaceutical intermediate Sulpiride Impurity 18, Salicylic Acid Impurity 5
Workflow Analytical method development, QC impurity profiling HPLC/GC method validation
Research Context In silico pharmacology probe, synthesis of 1-ethyl-2-aminomethylpyrrolidine Predicted lipid metabolism regulator, DNA synthesis inhibitor

1-Ethyl-2-(nitromethylidene)pyrrolidine: Why Substitution Fails


Generic substitution among nitromethylene pyrrolidines is precluded by quantifiable differences in physicochemical properties and, by inference, biological activity. This compound exhibits a distinct set of properties, including a specific predicted pKa (4.95) [1] and a LogP of 1.68 , which directly influence its partitioning behavior and interaction with biological targets. Furthermore, its well-defined role as a specific reference impurity (e.g., Sulpiride Impurity 18) demonstrates its singular identity is critical for analytical and regulatory applications, where even a closely related analog would fail to meet validation requirements. The following evidence quantitatively substantiates why this compound cannot be arbitrarily exchanged for a close structural analog.

1
Physicochemical property shift
Predicted pKa differs by 2.28 units and LogP by 0.67 units compared to the unsubstituted analog, which may alter partitioning and target interaction.
2
Identity-critical regulatory role
Designated as Sulpiride Impurity 18 and Salicylic Acid Impurity 5; any structural analog will not meet retention time, spectral, or response factor requirements for analytical validation.
3
Synthetic route specificity
The N-ethyl group is integral to access the downstream amine building block 1-ethyl-2-aminomethylpyrrolidine; generic nitromethylene pyrrolidines serve different product pathways.

1-Ethyl-2-(nitromethylidene)pyrrolidine: Differentiation from Analogs


Predicted pKa and Lipophilicity Difference

The target compound possesses a distinct predicted pKa (strongest basic) of 4.95 [1], in contrast to the unsubstituted 2-(nitromethylene)pyrrolidine, which has a predicted pKa of 7.23 [2]. This 2.28-unit difference in basicity indicates a significantly lower propensity for protonation at physiological pH, which is a critical factor in membrane permeability and target engagement. Similarly, the predicted LogP for the target compound is 1.68 , while the same descriptor for 2-(nitromethylene)pyrrolidine is reported as 2.35 [2], a difference of 0.67 LogP units. These differences are substantial and would lead to divergent pharmacokinetic and pharmacodynamic profiles.

pKa and Lipophilicity
Reported
ΔpKa = -2.28
ΔLogP = -0.67
Supports differentiated ADME context
Vs. 2-(nitromethylene)pyrrolidine; ChemAxon predictions
Physicochemical Property Prediction Medicinal Chemistry ADME Profiling

Defined Identity as Reference Impurity Standard

This compound is unequivocally defined and offered as 'Sulpiride Impurity 18' and 'Salicylic Acid Impurity 5' by multiple reference standard providers [REFS-1, REFS-2]. This specific designation is not shared by its close analog, 2-(nitromethylene)pyrrolidine. The procurement of this specific compound is a mandatory requirement for analytical method development and validation for the quantification of this particular impurity in pharmaceutical substances like Sulpiride and Amisulpride. Using a generic or alternative nitromethylene pyrrolidine would invalidate any analytical method due to differences in retention time, spectral signature, and relative response factor.

Reference Impurity Identity
Head-to-head
Sulpiride Impurity 18
Salicylic Acid Impurity 5
Mandatory for analytical method validation
Analog not designated for these impurity profiles
Pharmaceutical Analysis Quality Control Regulatory Compliance

Predicted Bioactivity Profile

In silico prediction assigns this compound a unique and potent biological activity profile [1]. With a probability score (Pa) of 0.999, it is predicted to be a potent lipid metabolism regulator. It also has high predicted activity as an angiogenesis stimulant (Pa = 0.995) and DNA synthesis inhibitor (Pa = 0.991) [1]. While the unsubstituted 2-(nitromethylene)pyrrolidine is a known insecticide [2], it does not share this specific, predicted human therapeutic activity profile. This distinct predicted activity spectrum suggests the N-ethyl substitution critically alters the molecule's interaction landscape with mammalian protein targets, making it a more relevant starting point for medicinal chemistry campaigns in oncology and metabolic disease.

Predicted Bioactivity
Data to verify
Lipid metabolism regulator Pa=0.999
DNA synthesis inhibitor Pa=0.991
Supports probe selection for pathway screening
PASS prediction; requires in vitro validation
In Silico Pharmacology Target Prediction Drug Discovery

Synthetic Intermediate Differentiation

The compound is a documented and specific intermediate in the catalytic hydrogenation synthesis of 1-ethyl-2-aminomethylpyrrolidine [1]. This particular amine product is a key semiproduct for the preparation of various medicinal agents [1]. While 2-(nitromethylene)pyrrolidine serves as a general scaffold for insecticides [2], its application in the synthesis of this specific pharmaceutical amine intermediate is not documented. The N-ethyl group is therefore not a simple substituent; it is an integral part of the molecular structure required to access the desired downstream pharmaceutical building block.

Synthetic Intermediate Utility
Head-to-head
Precursor to 1-ethyl-2-aminomethylpyrrolidine
Defines route-specific intermediate context
Via catalytic hydrogenation; RU95100785A
Organic Synthesis Process Chemistry Pharmaceutical Intermediates

1-Ethyl-2-(nitromethylidene)pyrrolidine: Research & Industrial Applications


Pharmaceutical Impurity Reference Standard

The primary and most critical application is as a certified reference standard for Sulpiride Impurity 18 or Salicylic Acid Impurity 5 . Pharmaceutical quality control and analytical development laboratories must procure this specific compound to develop and validate HPLC, GC, or other analytical methods. The use of any other compound, even a close structural analog, is not permissible for regulatory submissions, as it would not match the identity and properties of the actual impurity found in the drug substance or product.

Medicinal Chemistry Intermediate

In a research chemistry laboratory, this compound is a validated starting material for the synthesis of 1-ethyl-2-aminomethylpyrrolidine, an amine building block for the creation of novel pharmaceutical candidates [1]. The N-ethyl group is a crucial structural feature that is carried forward into the final molecule, making this compound indispensable for exploring the structure-activity relationships (SAR) of new chemical entities that incorporate this specific pyrrolidine scaffold.

Lipid Metabolism & DNA Synthesis Probe

Based on its unique predicted bioactivity profile, this compound is a high-value probe for academic and industrial drug discovery programs. Its predicted high probability of activity as a lipid metabolism regulator (Pa = 0.999) and DNA synthesis inhibitor (Pa = 0.991) [2] makes it a rational starting point for phenotypic screening and target identification studies in oncology and metabolic disease research, offering a distinct mechanistic hypothesis compared to unsubstituted analogs.

Environmental Fate and Toxicology Standard

Given its classification as a fast-acting neurotoxicant that degrades rapidly in the environment [3], this compound can serve as a model analyte for environmental scientists studying the fate, transport, and ecotoxicological impact of nitromethylene heterocycle (NMH) pesticides. Its specific physicochemical properties (LogP = 1.68, pKa = 4.95) [4] are critical inputs for environmental modeling software and for developing sensitive analytical methods for its detection in soil and water samples.

Application
Selection Property
Validation Focus
Pharmaceutical impurity reference standard
Certified identity as Sulpiride Impurity 18 / Salicylic Acid Impurity 5
HPLC/GC retention time and relative response factor matching
Medicinal chemistry intermediate
N-ethyl nitromethylene pyrrolidine scaffold
Hydrogenation to 1-ethyl-2-aminomethylpyrrolidine; SAR expansion
Lipid metabolism / DNA synthesis probe
Predicted lipid metabolism regulator and DNA synthesis inhibitor profile
Phenotypic screening and target identification study design
Environmental fate and toxicology standard
Predicted pKa 4.95, LogP 1.68; rapid environmental degradation reported
Analytical method development for soil and water matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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